molecular formula C18H14ClN5S B2808175 3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863453-01-4

3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2808175
CAS No.: 863453-01-4
M. Wt: 367.86
InChI Key: JXIMFPMKNBUXNO-UHFFFAOYSA-N
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Description

3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical compound with the molecular formula C18H14ClN5S and a molecular weight of 367.86. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities, including anticancer properties .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.

    Medicine: Due to its anticancer properties, it is being investigated as a potential therapeutic agent for cancer treatment.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves several steps. One common method includes the reaction of 2-chlorobenzyl chloride with 3-benzyl-7-mercapto-1,2,4-triazolo[4,5-d]pyrimidine under basic conditions . The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield the corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

3-benzyl-7-{[(2-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.

    1,2,3-Triazolo[4,5-d]pyrimidine derivatives: These compounds have shown significant antiproliferative activity against various cancer cell lines.

    Thioglycoside derivatives: These compounds also exhibit potent cytotoxic activities against cancer cells.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-benzyl-7-[(2-chlorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5S/c19-15-9-5-4-8-14(15)11-25-18-16-17(20-12-21-18)24(23-22-16)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIMFPMKNBUXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=C4Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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